Lupanine
Lupanine
Lupanine is the delta-lactam obtained by formal oxidation at the 2-position of sparteine. The major alkaloid from the seeds of Lupinus exaltatus, L. mexicanus and L. rotundiflorus, it is among the most important of the tetracyclic quinolizidine alkaloids. It is a quinolizidine alkaloid, a tertiary amine and a delta-lactam. It is a conjugate base of a lupanine(1+). It derives from a hydride of a sparteine.
Lupanine is a natural product found in Ormosia emarginata, Thermopsis lanceolata, and other organisms with data available.
See also: Cytisus scoparius flowering top (part of).
Lupanine is a natural product found in Ormosia emarginata, Thermopsis lanceolata, and other organisms with data available.
See also: Cytisus scoparius flowering top (part of).
Brand Name:
Vulcanchem
CAS No.:
550-90-3
VCID:
VC21229059
InChI:
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1
SMILES:
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O
Molecular Formula:
C15H24N2O
Molecular Weight:
248.36 g/mol
Lupanine
CAS No.: 550-90-3
Cat. No.: VC21229059
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Lupanine is the delta-lactam obtained by formal oxidation at the 2-position of sparteine. The major alkaloid from the seeds of Lupinus exaltatus, L. mexicanus and L. rotundiflorus, it is among the most important of the tetracyclic quinolizidine alkaloids. It is a quinolizidine alkaloid, a tertiary amine and a delta-lactam. It is a conjugate base of a lupanine(1+). It derives from a hydride of a sparteine. Lupanine is a natural product found in Ormosia emarginata, Thermopsis lanceolata, and other organisms with data available. See also: Cytisus scoparius flowering top (part of). |
|---|---|
| CAS No. | 550-90-3 |
| Molecular Formula | C15H24N2O |
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
| Standard InChI | InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 |
| Standard InChI Key | JYIJIIVLEOETIQ-XDQVBPFNSA-N |
| Isomeric SMILES | C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O |
| SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |
| Canonical SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |
| Appearance | Oil |
| Boiling Point | 190-193° |
| Melting Point | 40-44° |
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